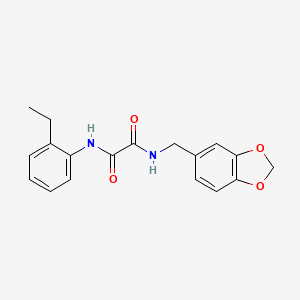![molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
N-[3-(3-bromophenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-bromophenoxy)propyl]-1-butanamine, also known as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. BPPB is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and cardiovascular function. The purpose of
Wirkmechanismus
N-[3-(3-bromophenoxy)propyl]-1-butanamine acts as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain perception, mood, and cardiovascular function. By blocking the activity of this receptor, N-[3-(3-bromophenoxy)propyl]-1-butanamine can modulate these physiological processes. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some affinity for other serotonin receptors, including the 5-HT1B and 5-HT2B receptors.
Biochemical and Physiological Effects:
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of pain perception. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(3-bromophenoxy)propyl]-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT1D receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[3-(3-bromophenoxy)propyl]-1-butanamine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are many potential future directions for the study of N-[3-(3-bromophenoxy)propyl]-1-butanamine, including the development of more potent and selective compounds that target the serotonin 5-HT1D receptor. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases. Finally, more research is needed to fully understand the role of the serotonin 5-HT1D receptor in various physiological processes, which could lead to the development of new therapeutic strategies for a variety of diseases.
Synthesemethoden
N-[3-(3-bromophenoxy)propyl]-1-butanamine can be synthesized using a variety of methods, including the reaction of 3-bromophenol with propylene oxide, followed by reaction with butylamine. Another method involves the reaction of 3-bromophenol with 3-chloropropylamine, followed by reaction with butanol. Both methods result in the formation of N-[3-(3-bromophenoxy)propyl]-1-butanamine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been studied for its potential use in a variety of scientific research applications, including the treatment of migraine headaches, depression, and anxiety disorders. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have potential as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine has been used as a tool to study the role of the serotonin 5-HT1D receptor in various physiological processes.
Eigenschaften
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLMZRVYIREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![N,N-dimethyl-3-[({[2-(methylthio)-5-pyrimidinyl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5164505.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)